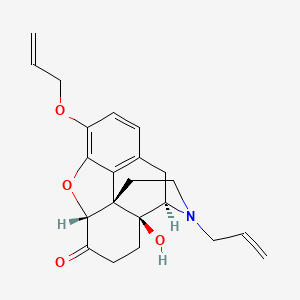

3-O-烯丙基纳洛酮

描述

3-O-Allylnaloxone is a pharmaceutical secondary standard and certified reference material . It is also known by its chemical name, 4,5α-Epoxy-14-hydroxy-17-(prop-2-enyl)-3-(prop-2-enyloxy)morphinan-6-one . The empirical formula of 3-O-Allylnaloxone is C22H25NO4, and it has a molecular weight of 367.44 .

Molecular Structure Analysis

The molecular structure of 3-O-Allylnaloxone is represented by the empirical formula C22H25NO4 . This indicates that each molecule of 3-O-Allylnaloxone contains 22 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

科学研究应用

阿片拮抗剂和阿片作用逆转

纳洛酮是一种与 3-O-烯丙基纳洛酮密切相关的麻醉拮抗剂,其对抗阿片作用的能力已得到广泛研究。例如,纳洛酮可以逆转吗啡对雌性大鼠的抗排卵作用,突出了其在减轻阿片诱发的生殖健康问题的潜力 (Packman & Rothchild, 1976)。

药物依赖和戒断管理

纳洛酮已被探索作为治疗麻醉成瘾的一种选择,表明 3-O-烯丙基纳洛酮可能有类似的应用。一项涉及向假释的麻醉成瘾者有条件施用纳洛酮的研究表明,除了安慰剂反应性之外,没有显着益处,这表明成瘾治疗的复杂性以及需要在这一领域进行进一步研究 (Kurland, McCabe, & Hanlon, 1975)。

药物过量紧急治疗

纳洛酮在治疗麻醉过量方面通过快速逆转症状而显示出的疗效突出了 3-O-烯丙基纳洛酮可以应用的一个关键领域。它能够迅速恢复意识和呼吸功能,而不会影响非麻醉诱导的意识丧失,使其成为一种至关重要的紧急药物 (Evans, Swainson, Roscoe, & Prescott, 1973)。

心血管研究

虽然与 3-O-烯丙基纳洛酮没有直接关系,但对烯丙胺(一种具有与 3-O-烯丙基纳洛酮相似的烯丙基的化合物)的研究表明了其在心血管疾病建模中的效用。此类研究表明 3-O-烯丙基纳洛酮衍生物在心血管研究中的潜力,特别是在了解心肌坏死和动脉粥样硬化的机制方面 (Conklin & Boor, 1998)。

作用机制

Target of Action

The primary target of 3-O-Allylnaloxone is the μ-opioid receptor (MOR) . The MOR is a type of opioid receptor in the central nervous system that plays a crucial role in pain perception, reward, and addictive behavior.

Mode of Action

3-O-Allylnaloxone acts by competitive displacement of opioid agonists at the MOR . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor and the constitution of the victim .

Biochemical Pathways

This includes the reversal of opioid-induced respiratory depression and other opioid-related effects .

Pharmacokinetics

Naloxone, the parent compound of 3-O-Allylnaloxone, is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . Its major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the duration of action of 1 mg intravenous is 2 hours .

Result of Action

The primary result of 3-O-Allylnaloxone’s action is the reversal of opioid-induced effects, such as respiratory depression . By displacing opioid agonists at the MOR, it can rapidly restore normal respiratory function in individuals experiencing an opioid overdose .

安全和危害

3-O-Allylnaloxone is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking medical attention if swallowed .

生化分析

Biochemical Properties

It is known to belong to the naloxone family of compounds . Naloxone is a competitive antagonist at the μ-opioid receptor (MOR), which suggests that 3-O-Allylnaloxone may interact with similar enzymes, proteins, and other biomolecules .

Molecular Mechanism

Given its structural similarity to naloxone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-prop-2-enoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-10-23-11-9-21-18-14-5-6-16(26-12-4-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)13-14/h3-6,17,20,25H,1-2,7-13H2/t17-,20+,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDUCSVQXOGMNE-KDXIVRHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC=C)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC=C)O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352085-46-1 | |

| Record name | (5alpha)-4,5-Epoxy-14-hydroxy-17-(2-propen-1-yl)-3-(2-propen-1-yloxy)morphinan-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352085461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5.ALPHA.)-4,5-EPOXY-14-HYDROXY-17-(2-PROPEN-1-YL)-3-(2-PROPEN-1-YLOXY)MORPHINAN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SVF3VB59W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

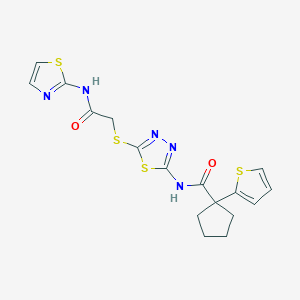

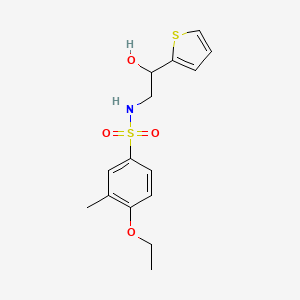

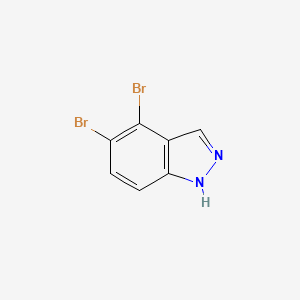

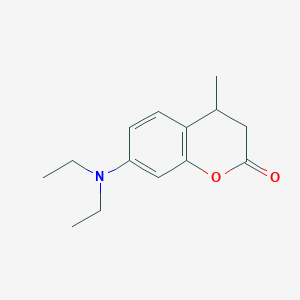

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3233143.png)

![N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3233150.png)

![2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3233163.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3233165.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3233174.png)

![1-[(4-Bromo-2,6-difluorophenyl)carbonyl]pyrrolidine](/img/structure/B3233187.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B3233213.png)